27-O-Demethylrifamycin SV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

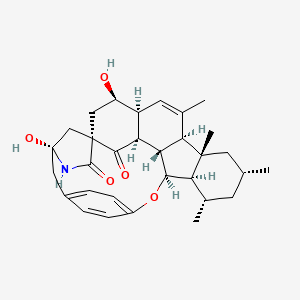

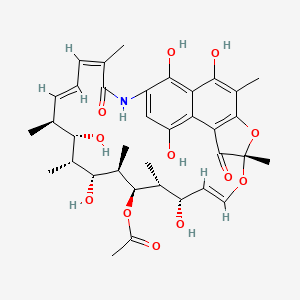

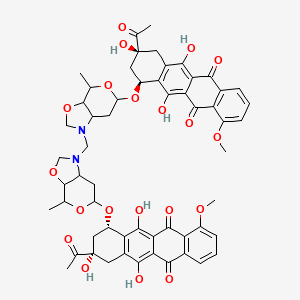

27-O-demethylrifamycin SV is a member of the class of rifamycins that is rifamycin SV lacking the O-methyl group at position 27. It has a role as a bacterial metabolite. It is an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and a member of rifamycins. It is a conjugate acid of a 27-O-demethylrifamycin SV(1-).

Scientific Research Applications

Biosynthesis and Antibacterial Properties

27-O-Demethylrifamycin SV (DMRSV) plays a crucial role in the biosynthesis of rifamycin B, a prominent antitubercular drug. Research indicates that DMRSV acts as a direct precursor to rifamycin SV, hinting at a linear biosynthetic pathway for rifamycin B where acetylation of specific hydroxyl groups precedes the methylation reactions. This process has been extensively studied in Amycolatopsis mediterranei S699, where gene inactivation experiments have elucidated the metabolic pathways involved in rifamycin biosynthesis (Xu, Mahmud & Floss, 2003). Additionally, the enzyme Rif-Orf20, a homologue of the Mycobacterium tuberculosis PapA5 protein, has been identified as an acetyltransferase crucial for attaching side-chain moieties in the final stages of rifamycin B biosynthesis (Xiong, Wu & Mahmud, 2005).

Genomic Insights and Derivative Production

The genome of Amycolatopsis mediterranei has been sequenced, providing insights into the production of rifamycin derivatives, including 27-O-demethylrifamycin SV. These derivatives are noted for their effectiveness against Gram-negative bacteria, offering a platform for developing novel antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014). The biochemical study of enzymes involved in rifamycin degradation, such as the Rox proteins, has further unraveled self-resistance mechanisms in rifamycin producers and highlighted the biosynthetic pathways of potential antitumor compounds like saliniketal A (Zheng et al., 2020).

Pharmaceutical Potential and Clinical Applications

The pharmacological potential of 27-O-demethylrifamycin SV derivatives is under exploration. For instance, rifaximin, a derivative designed for low gastrointestinal absorption while retaining antibacterial activity, has been investigated for its broad-spectrum antibacterial action and clinical applications in various gastrointestinal diseases (Scarpignato & Pelosini, 2005). The non-absorbed nature of these derivatives, coupled with targeted delivery technologies, promises effective treatment for traveler's diarrhea and potentially other gastrointestinal disorders, aligning with the growing need for novel antibiotics due to emerging antibiotic resistance (Dupont et al., 2014).

properties

Product Name |

27-O-Demethylrifamycin SV |

|---|---|

Molecular Formula |

C36H45NO12 |

Molecular Weight |

683.7 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1 |

InChI Key |

OBIXNJCNRZELPA-FFICIXETSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C |

synonyms |

27-O-demethylrifamycin SV DMRSV cpd |

Origin of Product |

United States |

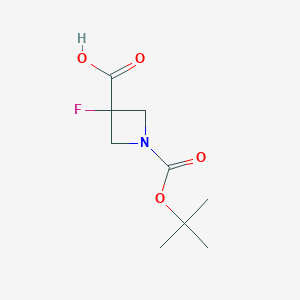

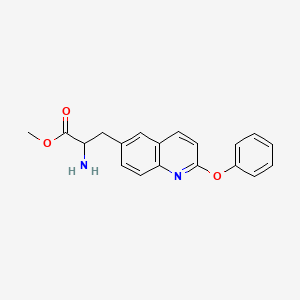

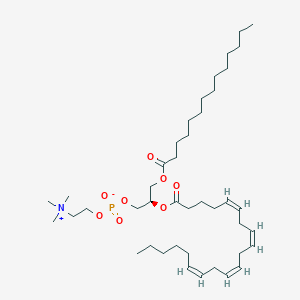

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

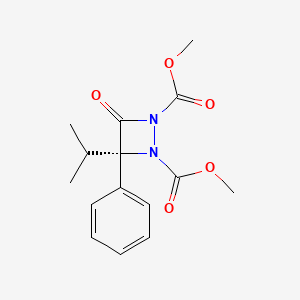

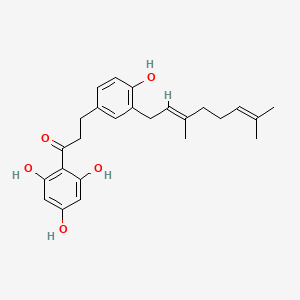

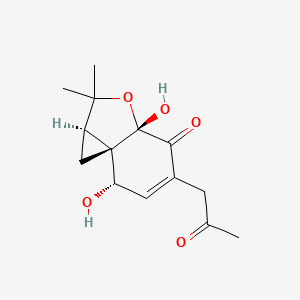

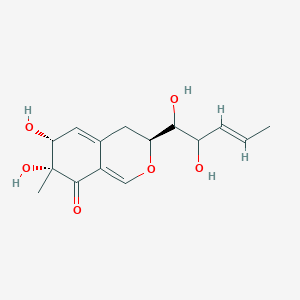

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)